9,9-dimethyl-9H-xanthene-3,6-diol
Description
Properties
CAS No. |
34851-43-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
9,9-dimethylxanthene-3,6-diol |
InChI |
InChI=1S/C15H14O3/c1-15(2)11-5-3-9(16)7-13(11)18-14-8-10(17)4-6-12(14)15/h3-8,16-17H,1-2H3 |
InChI Key |
RYCIIXKBLGUHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8-dione
- Molecular Formula : C₂₄H₂₆O₅
- Key Features : A substituted xanthene with a methoxyphenyl group, tetramethylated carbocyclic ring, and dione (ketone) groups.
- Applications: Demonstrated inhibitory activity against trypanothione reductase (TryR), a target for antiparasitic drugs .
3,6-Dimethyl-9H-thioxanthen-9-one
- Molecular Formula : C₁₅H₁₄OS
- Key Features : Sulfur replaces the xanthene oxygen, and a ketone replaces the diol.
- Applications : Used in photodynamic therapy and materials science due to altered electronic properties from sulfur substitution .
- Contrast : The thioxanthene core increases molecular weight (242.34 g/mol) and may enhance photostability compared to oxygenated analogs.
Substitution Patterns and Bioactivity
Androst-16-ene-3,6-diol
- Molecular Formula : C₁₉H₃₀O₂
- Key Features : A steroid derivative with diol groups at positions 3 and 4.
- Applications : Exhibits neuroprotective activity at 1–100 μM concentrations, likely mediated through glutamate regulation .
- Contrast : While structurally distinct from xanthenes, the diol motif underscores the importance of hydroxyl groups in neuroprotection.
2,6-Dimethyl-3,7-octadiene-2,6-diol
- Molecular Formula : C₁₀H₁₈O₂
- Key Features : An aliphatic diol with conjugated double bonds.
- Applications : Acts as a volatile attractant in plant-insect interactions .
- Contrast : The flexible aliphatic chain contrasts with the rigid xanthene backbone, affecting binding specificity.
Xantphos Ligands
- Key Features : Diphosphine ligands with tunable bite angles (102–131°) via backbone modifications.
- Applications : High regioselectivity in rhodium-catalyzed hydroformylation .
- Contrast : The absence of diol groups in these ligands highlights how functional group choice dictates application—diols for bioactivity vs. phosphines for catalysis.
4,5-Diiodo-9,9-dimethyl-9H-xanthene
- Molecular Formula : C₁₅H₁₂I₂O
- Key Features : Halogenation at positions 4 and 4.
- Applications: Potential intermediate in optoelectronic materials or medicinal chemistry .
- Contrast : Iodine substituents increase molecular weight (426.07 g/mol) and may enhance intermolecular interactions compared to diol derivatives.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The 9,9-dimethylxanthene moiety is critical for TryR inhibition, as seen in . The diol groups in the target compound may enhance binding via hydrogen bonding, a feature absent in dione or ketone analogs.
- Material Science : Thioxanthene derivatives () demonstrate how heteroatom substitution tailors electronic properties for optoelectronics, whereas diol-containing xanthenes may prioritize biocompatibility.
Preparation Methods
Reaction Overview
The most direct route to 9,9-dimethyl-9H-xanthene-3,6-diol involves the condensation of resorcinol (1,3-dihydroxybenzene) with acetone under acidic conditions. This method leverages the electrophilic aromatic substitution mechanism, where acetone acts as a carbonyl source for the formation of the xanthene backbone.
Catalysts and Conditions
-
Catalysts: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, or zinc chloride.
-
Solvent: Toluene or acetic acid.
-
Temperature: Reflux conditions (110–120°C).
A representative procedure involves heating resorcinol (12 mmol) and acetone (3 mmol) in toluene with p-TsOH (10 mol%) under reflux for 6 hours. The reaction proceeds via the formation of a bis-ketal intermediate, which undergoes cyclization to yield the xanthene core.
Yield Optimization
Table 1: Representative Yields for Acid-Catalyzed Condensation
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| p-TsOH | Toluene | 6 | 83 |
| H₂SO₄ | Acetic acid | 10 | 78 |
| ZnCl₂ | Toluene | 8 | 72 |
Friedel-Crafts Alkylation of Pre-Formed Xanthenes
Strategy for Methyl Group Introduction
This two-step approach first synthesizes the xanthene-3,6-diol core, followed by dimethylation at the 9-position. The Friedel-Crafts alkylation employs methylating agents such as methyl chloride or dimethyl sulfate in the presence of Lewis acids.
Stepwise Procedure
Challenges and Solutions
Table 2: Friedel-Crafts Dimethylation Conditions
| Methylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl chloride | AlCl₃ | 0–5 | 68 |
| Dimethyl sulfate | FeCl₃ | 25 | 61 |
One-Pot Synthesis via Spirocyclic Intermediates
Mechanistic Pathway
A novel one-pot method utilizes spiro[fluorene-9,9'-xanthene] intermediates, enabling simultaneous formation of the xanthene backbone and dimethyl groups. Fluorenone derivatives react with resorcinol in the presence of p-TsOH, followed by in situ reduction to install methyl groups.
Key Steps
Advantages
Table 3: One-Pot Synthesis Performance
| Starting Material | Catalyst | Reduction Agent | Yield (%) |
|---|---|---|---|
| 9-Fluorenone | p-TsOH | NaBH₄ | 85 |
| 2,7-Dichlorofluorenone | H₂SO₄ | LiAlH₄ | 79 |
Comparative Analysis of Methods
Q & A
Q. What safety protocols are critical when handling 9,9-dimethyl-xanthene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
